1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate
Description
1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate is a tertiary amine derivative with a hydroxyl group and dual amine functionalities. Structurally, it features a 2-propanol backbone substituted with a primary amine at position 1 and a dimethylamino group at position 3. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for applications in pharmaceutical synthesis or as a biochemical reagent.
Properties
IUPAC Name |
1-amino-3-(dimethylamino)propan-2-ol;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH.H2O/c1-7(2)4-5(8)3-6;;;/h5,8H,3-4,6H2,1-2H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWCBQQRFUVZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the nucleophilic ring-opening of epichlorohydrin with dimethylamine. The reaction proceeds in aqueous medium at 50–55°C for 3–4 hours, forming dimethylallylamine hydrochloride as an intermediate. Subsequent chlorination at 7–13°C for 8–10 hours yields 1-dimethylamino-2,3-dichloropropane hydrochloride, which is neutralized with aqueous alkali (NaOH or KOH) to produce the free amine. The final product is obtained by reacting the amine with hydrochloric acid under controlled pH (2–3) and recrystallizing from ethanol-toluene mixtures.
Key Parameters:
-
Molar ratio of dimethylamine to allyl chloride: 1.1–1.5:1.0
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Chlorination temperature: 7–13°C
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Neutralization agent: 44–46% aqueous NaOH or KOH
Industrial Scalability
This route is preferred in industrial settings due to its high yield (79–81.5%) and compatibility with continuous flow reactors. The use of isopropyl alcohol as a solvent enhances reaction efficiency, while hot filtration at 70–75°C ensures minimal NaCl contamination.
Mannich Reaction with Isobutyraldehyde, Formaldehyde, and Dimethylamine
Reaction Protocol
A one-pot Mannich reaction condenses isobutyraldehyde, formaldehyde (aqueous or paraformaldehyde), and dimethylamine at 80–120°C under alkaline conditions (pH 9–11). The reaction is conducted in a pressure vessel at 1.5–4 bar, achieving completion within 1–6 hours. The crude product is isolated via distillation, with the organic phase separated and dried.
Optimization Data:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Pressure | 1.5–4 bar |
| Molar Ratio (Aldehyde:Amine) | 1:1.1–1.5 |
Advantages and Limitations
This method avoids complex workup steps associated with traditional Mannich bases, but excess dimethylamine is required to maintain pH. The yield is moderate (75–85%), and scalability is limited by the need for high-pressure equipment.
Direct Hydrochlorination of 1-Amino-3-(Dimethylamino)-2-Propanol
Procedure
The free base, 1-amino-3-(dimethylamino)-2-propanol, is treated with concentrated hydrochloric acid in a stoichiometric ratio (1:2) at 0–5°C. The reaction mixture is stirred for 1 hour, followed by evaporation under reduced pressure. The dihydrochloride hydrate is precipitated by adding acetone and recrystallized from ethanol-water mixtures.
Purity Control:
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Recrystallization solvent: Ethanol-water (3:1 v/v)
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Purity after recrystallization: ≥99% (HPLC)
Yield and Efficiency
This method achieves a yield of 90–92% with high reproducibility, making it suitable for laboratory-scale synthesis. However, it requires pre-synthesized free amine, which adds preparatory steps.
Catalytic Amination of Chloropropene
Process Overview
Chloropropene reacts with dimethylamine gas in toluene at 45°C using diatomaceous earth as a catalyst. After 10 hours, the mixture is distilled to recover unreacted reagents, and the product is acidified with HCl to pH 2–3. The final compound is isolated by filtration and drying.
Catalytic Efficiency:
| Catalyst Loading | Reaction Time | Yield |
|---|---|---|
| 1.0 g (2% w/w) | 10 hours | 90% |
Industrial Relevance
This method is notable for its short reaction time and minimal by-product formation. The catalyst is reusable for up to five cycles without significant activity loss.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epichlorohydrin Route | 79–81.5 | 98.5 | High | Moderate |
| Mannich Reaction | 75–85 | 97.0 | Moderate | Low |
| Direct Hydrochlorination | 90–92 | 99.0 | Low | High |
| Catalytic Amination | 90 | 98.0 | High | High |
Critical Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Applications in Scientific Research
1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate has a wide range of applications across various scientific disciplines:
Chemistry
- Organic Synthesis : DMAP serves as a reagent and building block for synthesizing more complex organic molecules.
- Catalysis : It is utilized in catalytic reactions due to its ability to stabilize transition states.
Biology
- Biochemical Assays : The compound is employed in studies involving enzyme interactions and protein modifications.
- Antimicrobial Research : DMAP has demonstrated antimicrobial properties, making it useful in developing new antibacterial agents.
Industry
- Chemical Production : It is used in manufacturing surfactants, emulsifiers, and stabilizers, contributing to various industrial processes.
Biological Activities
The compound exhibits several biological activities that are significant for research:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Protects neuronal cells from oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study evaluated DMAP's antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines (MCF-7) revealed that DMAP caused a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. This suggests that DMAP may induce apoptosis via caspase pathway activation.
Case Study 3: Neuroprotective Effects
Research on PC12 cells subjected to oxidative stress showed that DMAP significantly reduced cell death and preserved mitochondrial function, indicating its potential utility in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of 1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting the physiological response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular properties, applications, and safety.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Amino-Alcohol Backbone: The main compound shares a propanol backbone with 2-Amino-1,3-propanediol but differs in substituents. Compared to Inosiplex, which contains 1-(dimethylamino)-2-propanol as a component, the main compound adds a primary amine at position 1. This modification could influence its pharmacological activity or reactivity in synthesis .
Salt Forms and Solubility: The dihydrochloride hydrate form of the main compound contrasts with S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride, which also exists as a dihydrochloride but contains a thiourea group. The latter’s sensitizing properties highlight the importance of substituents in safety profiles .
Applications: While Cefotiam hydrochloride hydrate (a cephalosporin) leverages its dimethylaminoethyl group for antibacterial activity, the main compound’s simpler structure suggests use as a building block in organic synthesis or buffering agents .
Research Findings and Gaps
- Synthetic Utility: The primary amine in the main compound may enable its use in peptide coupling or crosslinking reactions, unlike 2-Amino-1,3-propanediol, which is more suited for hydroxyl-driven reactions .
- Pharmaceutical Potential: The inclusion in Inosiplex suggests dimethylamino-propanol derivatives have biological relevance, but the main compound’s amino group could alter bioavailability or toxicity .
- Safety Data: Limited evidence precludes definitive conclusions, but analogous compounds highlight the need for handling protocols to mitigate sensitization or irritation risks .
Biological Activity
1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate, commonly referred to as DMAP, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
DMAP is a quaternary ammonium compound characterized by the following structure:
- Molecular Formula : CHClNO
- Molecular Weight : 183.08 g/mol
The biological activity of DMAP can be attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : DMAP has been shown to act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It exhibits binding affinity for various receptors, influencing neurotransmitter systems and potentially modulating physiological responses.
Biological Activities
- Antimicrobial Activity : Research indicates that DMAP possesses antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Studies have demonstrated that DMAP can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Preliminary studies indicate that DMAP may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Data Table: Biological Activities of DMAP
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of DMAP against various bacterial strains. The results showed significant inhibition of growth for both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of DMAP on human breast cancer cell lines (MCF-7). Treatment with DMAP resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. These findings suggest that DMAP may induce apoptosis through the activation of caspase pathways.
Case Study 3: Neuroprotective Effects
A recent investigation explored the neuroprotective effects of DMAP on PC12 cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated that DMAP significantly reduced cell death and preserved mitochondrial function, suggesting its potential utility in neurodegenerative disease models.
Q & A
Basic: What analytical methods are recommended for confirming the purity and structural integrity of 1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate?
Methodological Answer:
- Chromatography: Use reversed-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate against pharmacopeial standards to validate retention times and peak purity .
- Spectroscopy: Employ -NMR and -NMR in DO to confirm the presence of dimethylamino, hydroxyl, and amine groups. Compare chemical shifts with structurally related compounds (e.g., 2-amino-2-methylpropanol hydrochloride, δ~3.2 ppm for methyl groups adjacent to nitrogen) .
- Elemental Analysis: Quantify chloride content via argentometric titration to verify dihydrochloride stoichiometry .
Basic: How should researchers mitigate hygroscopicity during storage and handling?
Methodological Answer:
- Storage: Store in airtight containers under nitrogen or argon at 2–8°C to minimize moisture absorption, as hydrochloride hydrates are prone to deliquescence .
- Handling: Use a glovebox or desiccator during weighing. Pre-dry solvents (e.g., anhydrous ethanol) for solutions to prevent unintended hydration .
Advanced: How can contradictory stability data under varying pH conditions be resolved?
Methodological Answer:
- Experimental Design:
- Conduct accelerated stability studies at pH 3–9 (buffer solutions, 40°C/75% RH). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of dimethylamino groups or chloride displacement) .
- Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions.
- Data Interpretation: Cross-reference with structurally similar compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride, which shows pH-dependent instability due to adjacent functional groups) .
Advanced: What synthetic strategies address instability in amino-propanol derivatives?
Methodological Answer:
- Protection-Deprotection: Temporarily protect the amine group with Boc (tert-butoxycarbonyl) during synthesis to prevent side reactions, followed by acidic deprotection .
- Low-Temperature Synthesis: Perform reactions at ≤0°C to minimize thermal degradation, as seen in analogs like 1-amino-3-chloro-2-propanol hydrochloride .
- Salt Form Optimization: Compare dihydrochloride hydrate with alternative salts (e.g., benzoate in Inosiplex) to enhance crystallinity and stability .
Basic: What are the solubility characteristics of this compound in common solvents?
Methodological Answer:
- Polar Solvents: Freely soluble in water and methanol (similar to dopamine hydrochloride, which shares dihydrochloride salt properties) .
- Nonpolar Solvents: Insoluble in ether or toluene. For hydrophobic reactions, use DMSO or DMF as co-solvents .
Advanced: How to design experiments to study interactions with biological macromolecules?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proteins/enzymes. Reference studies on amino acid derivatives (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride’s role in enzyme inhibition) .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or DNA using software like GROMACS, leveraging the compound’s charged groups for electrostatic modeling .
Basic: How to validate hydration state and stoichiometry in the dihydrochloride hydrate form?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss at 100–150°C to quantify bound water (hydrate content) .
- Karl Fischer Titration: Determine residual moisture to confirm hydration consistency across batches .
Advanced: What strategies differentiate between isomeric impurities in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
